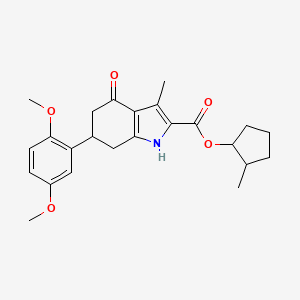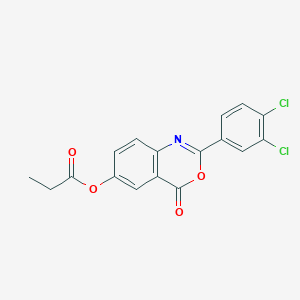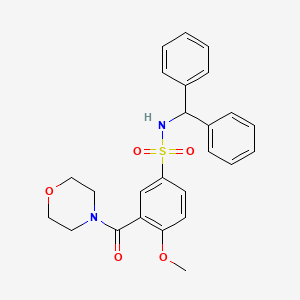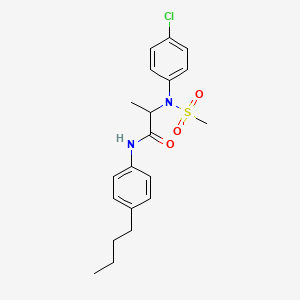![molecular formula C19H17IN2O5S B4196479 N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4196479.png)
N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide
Overview
Description
N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide, also known as Fimasartan, is a novel angiotensin II receptor antagonist that has been developed for the treatment of hypertension. The compound has shown promising results in preclinical and clinical studies, demonstrating potent antihypertensive effects and good tolerability.
Mechanism of Action
N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 receptor (AT1). By doing so, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a decrease in blood pressure. N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide has a high affinity for the AT1 receptor and has a longer half-life than other angiotensin II receptor antagonists, making it a promising candidate for hypertension treatment.
Biochemical and Physiological Effects:
In addition to its antihypertensive effects, N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide has been shown to have beneficial effects on endothelial function, oxidative stress, and inflammation. It has been demonstrated to improve endothelial dysfunction in animal models of hypertension and diabetes, and to reduce oxidative stress and inflammation in vitro. N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide has also been shown to have a protective effect on the heart and kidneys, potentially reducing the risk of cardiovascular and renal events.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide in laboratory experiments is its specificity for the AT1 receptor, which allows for the selective inhibition of angiotensin II signaling. N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide also has a longer half-life than other angiotensin II receptor antagonists, which may be advantageous for certain experimental designs. However, one limitation of using N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide is its cost, which may be prohibitive for some researchers.
Future Directions
There are several potential future directions for N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide research. One area of interest is the use of N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide in combination with other antihypertensive drugs to achieve greater blood pressure control. N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide may also have potential applications in the treatment of other cardiovascular and renal diseases, such as heart failure and diabetic nephropathy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide and its potential mechanisms of action. Overall, N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide shows promise as a novel antihypertensive agent with potential applications in the prevention and treatment of cardiovascular and renal diseases.
Scientific Research Applications
N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide has been extensively studied in preclinical and clinical trials for its antihypertensive effects. It has been shown to effectively lower blood pressure in both animal models and humans, with a duration of action of up to 24 hours. N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide has also been investigated for its potential to improve endothelial dysfunction, reduce oxidative stress, and prevent cardiovascular events.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O5S/c1-26-18-9-8-14(11-16(18)20)28(24,25)22-17-7-3-2-6-15(17)19(23)21-12-13-5-4-10-27-13/h2-11,22H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBVLZMHRPKLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196401.png)

![4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4196408.png)



![N-(2-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4196439.png)
![12-(2-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4196443.png)
![N-1-adamantyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4196461.png)
![1-(1-adamantylacetyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4196474.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4196475.png)

![N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea](/img/structure/B4196491.png)